1-(2,5-Difluorophenyl)cyclopentanemethanamine
Description
1-(2,5-Difluorophenyl)cyclopentanemethanamine (CAS: 1894791-11-7, SY225652) is a cyclopentane-derived primary amine featuring a 2,5-difluorophenyl substituent. The compound’s structure combines a rigid cyclopentane ring with a fluorinated aromatic system, which may enhance metabolic stability and influence binding interactions in pharmaceutical or agrochemical contexts .
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
[1-(2,5-difluorophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15F2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |
InChI Key |
BVQMVRVRHIGBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)cyclopentanemethanamine typically involves the reaction of 2,5-difluorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)cyclopentanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Derivatives with different substituents replacing the fluorine atoms
Scientific Research Applications
1-(2,5-Difluorophenyl)cyclopentanemethanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies to understand its interactions with biological systems.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-(2,3-Difluorophenyl)cyclopentanemethanamine (CAS: 1260826-90-1, SY226086): Differs in fluorine placement (2,3- vs. 2,5-positions).
- 1-(2-Fluorophenyl)cyclopentylmethylamine Hydrochloride (CAS: 1365273-00-2): Contains a single fluorine atom at the 2-position. The absence of a second fluorine reduces electron-withdrawing effects, likely increasing the amine’s basicity.
Core Structure Modifications
- 1-(2,5-Difluorophenyl)ethanamine (CAS: 603951-44-6): Replaces the cyclopentane ring with a shorter ethyl chain.
- 1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid (SY226103): Substitutes the methanamine group with a carboxylic acid.
Salt Forms and Derivatives
- 1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325):
Features a butyl chain instead of cyclopentane. The extended alkyl chain increases lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability. The hydrochloride salt improves formulation compatibility .
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
- Pharmacological Potential: Fluorinated cyclopentaneamines are understudied but share structural motifs with CNS-targeting agents (e.g., antidepressants, anticonvulsants). The hydrochloride derivatives (e.g., CAS: 1365273-00-2) highlight formulation advantages .
- Data Gaps: No direct toxicity or binding affinity data are available for the target compound. Safety data for analogs (e.g., HD-3325) suggest low acute hazards, but chronic effects remain uncharacterized .
- Synthetic Utility : The carboxylic acid derivative (SY226103) could serve as a precursor for amide or ester prodrugs, leveraging its polar functional group .
Biological Activity
1-(2,5-Difluorophenyl)cyclopentanemethanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological effects.
Chemical Structure and Properties
The chemical structure of 1-(2,5-Difluorophenyl)cyclopentanemethanamine can be described as follows:
- Molecular Formula : CHFN
- Molecular Weight : 223.24 g/mol
- IUPAC Name : 1-(2,5-difluorophenyl)cyclopentanemethanamine
Research indicates that 1-(2,5-Difluorophenyl)cyclopentanemethanamine interacts with various biological targets, potentially influencing neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant-like effects observed in preclinical studies.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds similar to 1-(2,5-Difluorophenyl)cyclopentanemethanamine exhibit significant antidepressant-like behaviors in animal models. For instance, a study reported a reduction in despair behaviors in forced swim tests when administered at specific dosages.
- Anxiolytic Effects : Preliminary findings suggest potential anxiolytic properties, indicated by reduced anxiety-like behaviors in elevated plus maze tests.
- Neuroprotective Properties : In vitro studies have suggested that the compound may exert neuroprotective effects against oxidative stress-induced neuronal damage.
Data Table of Biological Activities
Case Study 1: Antidepressant Effects
A study conducted by researchers aimed to evaluate the antidepressant effects of 1-(2,5-Difluorophenyl)cyclopentanemethanamine in a rodent model. The results demonstrated that administration of the compound led to a statistically significant decrease in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft.
Case Study 2: Neuroprotective Effects
Another research initiative focused on the neuroprotective capabilities of this compound against neurotoxic agents. The findings indicated that pre-treatment with 1-(2,5-Difluorophenyl)cyclopentanemethanamine significantly mitigated neuronal loss and apoptosis induced by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
